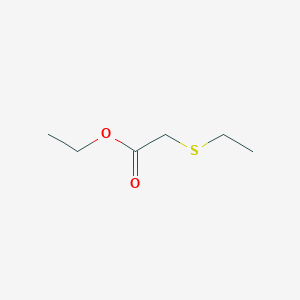

2-(Éthylthio)acétate d'éthyle

Vue d'ensemble

Description

Ethyl 2-(ethylthio)acetate is a volatile sulfur compound . It has been reported to occur in durian fruit and wine .

Molecular Structure Analysis

The molecular formula of Ethyl 2-(ethylthio)acetate is C6H12O2S . The InChI code is 1S/C6H12O2S/c1-3-8-6(7)5-9-4-2/h3-5H2,1-2H3 . The Canonical SMILES is CCOC(=O)CSCC .Physical and Chemical Properties Analysis

Ethyl 2-(ethylthio)acetate has a molecular weight of 148.23 g/mol . It has a topological polar surface area of 51.6 Ų . It has a complexity of 83.1 . It is a liquid at room temperature .Applications De Recherche Scientifique

.

Études de synthèse et de liaison à l'ADN

Ce composé a été synthétisé et étudié pour ses interactions de liaison à l'ADN, ce qui est crucial pour le développement d'agents antitumoraux potentiels. Comprendre son interaction avec l'ADN peut conduire à des progrès significatifs dans la recherche sur le cancer.

Perspectives de production microbienne

Il existe un intérêt croissant pour la conversion microbienne de sucres dérivés de la biomasse en acétate d'éthyle comme alternative durable aux procédés pétrochimiques. Cela implique l'utilisation de lipases in vitro et l'ingénierie métabolique des levures.

Simulation du processus d'estérification

Les recherches sur l'estérification de l'acide acétique avec l'éthanol ont mis en évidence l'utilisation de catalyseurs verts dans la production d'acétate d'éthyle. Cela a des implications pour la durabilité environnementale et les procédés industriels.

Applications de solvant de substitution

L'acétate d'éthyle, un composé apparenté, a été évalué comme solvant de substitution à l'éther diéthylique dans certaines techniques de sédimentation. Cela met en évidence sa polyvalence et son potentiel pour remplacer des produits chimiques plus dangereux.

Ingénierie de la levure pour la production d'acétate d'éthyle

Amélioration de la synthèse catalytique

Safety and Hazards

Analyse Biochimique

Biochemical Properties

Ethyl 2-(ethylthio)acetate plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with alcohol dehydrogenase (ADH), which catalyzes the oxidation of ethanol to acetaldehyde. Ethyl 2-(ethylthio)acetate can act as a substrate for ADH, leading to the formation of ethyl acetate and other metabolites. Additionally, it interacts with acetyl-CoA synthetase, facilitating the conversion of acetate to acetyl-CoA, a crucial intermediate in metabolic pathways .

Cellular Effects

Ethyl 2-(ethylthio)acetate has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of key signaling molecules such as protein kinases and transcription factors. This modulation can lead to changes in gene expression, affecting cellular functions such as proliferation, differentiation, and apoptosis. Ethyl 2-(ethylthio)acetate has also been observed to impact cellular metabolism by altering the levels of key metabolites and influencing metabolic flux .

Molecular Mechanism

The molecular mechanism of Ethyl 2-(ethylthio)acetate involves its interaction with specific biomolecules. It binds to enzymes such as alcohol dehydrogenase and acetyl-CoA synthetase, influencing their activity. This binding can result in enzyme inhibition or activation, depending on the context. Additionally, Ethyl 2-(ethylthio)acetate can affect gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in various cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 2-(ethylthio)acetate can change over time. The compound’s stability and degradation play a crucial role in determining its long-term effects on cellular function. Studies have shown that Ethyl 2-(ethylthio)acetate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of various degradation products. These degradation products can have different effects on cellular processes, potentially altering the overall impact of the compound .

Dosage Effects in Animal Models

The effects of Ethyl 2-(ethylthio)acetate vary with different dosages in animal models. At lower doses, the compound has been observed to have minimal toxic effects, while higher doses can lead to adverse effects such as liver toxicity and oxidative stress. Studies have identified threshold doses at which the compound’s effects become significant, providing valuable information for determining safe and effective dosage levels .

Metabolic Pathways

Ethyl 2-(ethylthio)acetate is involved in several metabolic pathways. It can be metabolized to ethyl acetate and other metabolites through the action of enzymes such as alcohol dehydrogenase and acetyl-CoA synthetase. These metabolic pathways play a crucial role in determining the compound’s overall impact on cellular processes. Additionally, Ethyl 2-(ethylthio)acetate can influence metabolic flux by altering the levels of key metabolites and interacting with various cofactors .

Transport and Distribution

The transport and distribution of Ethyl 2-(ethylthio)acetate within cells and tissues are critical for understanding its overall effects. The compound can be transported across cell membranes through specific transporters and binding proteins. Once inside the cell, it can accumulate in various cellular compartments, influencing its localization and activity. The distribution of Ethyl 2-(ethylthio)acetate within tissues can also affect its overall impact on cellular processes .

Subcellular Localization

Ethyl 2-(ethylthio)acetate exhibits specific subcellular localization patterns. It can be targeted to various cellular compartments, such as the cytoplasm, mitochondria, and endoplasmic reticulum. This localization is often mediated by targeting signals and post-translational modifications that direct the compound to specific organelles. The subcellular localization of Ethyl 2-(ethylthio)acetate can influence its activity and function, affecting various cellular processes .

Propriétés

IUPAC Name |

ethyl 2-ethylsulfanylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2S/c1-3-8-6(7)5-9-4-2/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXPMXDWMIGAPCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60325524 | |

| Record name | Acetic acid, (ethylthio)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60325524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17640-29-8 | |

| Record name | NSC509544 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=509544 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, (ethylthio)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60325524 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B174577.png)

![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B174580.png)